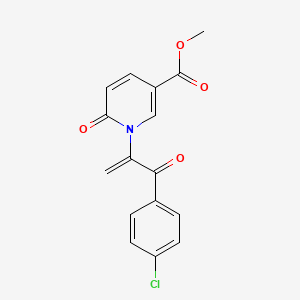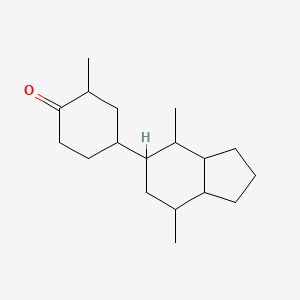
Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a long-chain unsaturated fatty acid and two aminoethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate typically involves the reaction of octadec-9-enyl phosphate with 2-aminoethyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The aminoethyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a building block for more complex molecules.
Biology
In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. Its amphiphilic nature makes it a candidate for use in lipid-based drug delivery systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain metabolic disorders.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals, surfactants, and emulsifiers. Its ability to interact with both hydrophilic and hydrophobic substances makes it valuable in various applications.
Wirkmechanismus
The mechanism of action of Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-aminoethyl)amine: A related compound with similar aminoethyl groups but lacking the long-chain fatty acid.
Octadec-9-enyl phosphate: Similar in structure but without the aminoethyl groups.
Uniqueness
Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate is unique due to its combination of a long-chain unsaturated fatty acid and aminoethyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Eigenschaften
CAS-Nummer |
85508-19-6 |
|---|---|
Molekularformel |
C22H47N2O4P |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
bis(2-aminoethyl) [(Z)-octadec-9-enyl] phosphate |
InChI |
InChI=1S/C22H47N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-29(25,27-21-18-23)28-22-19-24/h9-10H,2-8,11-24H2,1H3/b10-9- |
InChI-Schlüssel |
COXVKGMTQARHPB-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCN)OCCN |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(OCCN)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


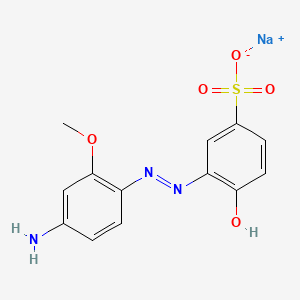
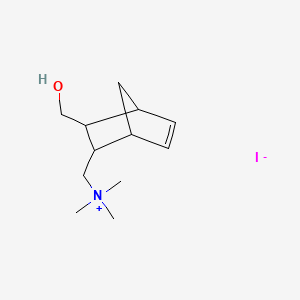
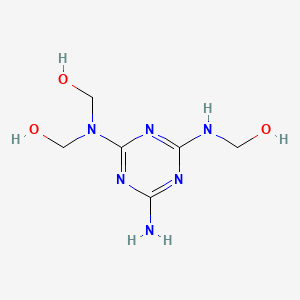
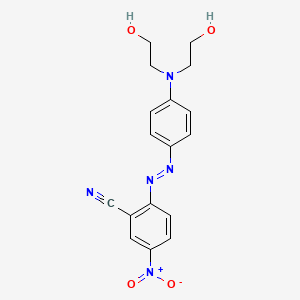
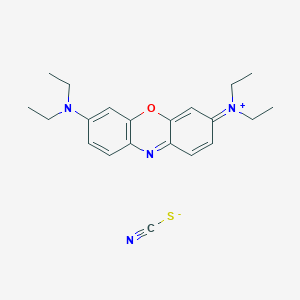

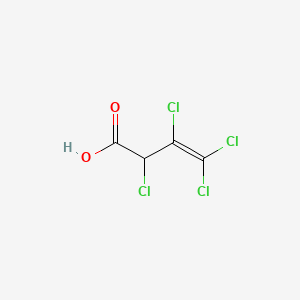

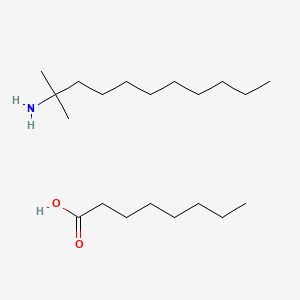
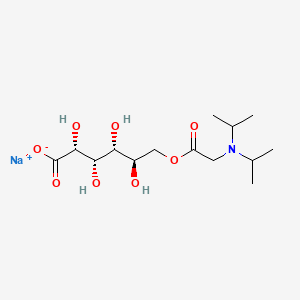
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)
![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
